(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

Description

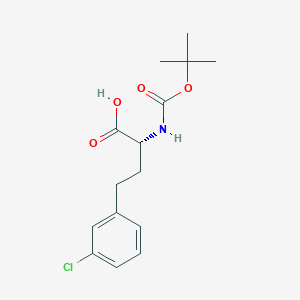

(R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid is a chiral organic compound characterized by a benzenebutanoic acid backbone substituted with a chlorine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino group at the α-position. Its IUPAC name is (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid (CAS: 218608-96-9) . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, such as peptide synthesis . The (R)-stereochemistry at the α-carbon is critical for its biological activity and compatibility with enzymatic systems.

Key structural features:

- Benzene ring: 3-chloro substitution.

- Butanoic acid chain: Positioned para to the chloro group.

- Boc-protected amino group: At the α-position, ensuring controlled reactivity.

Properties

IUPAC Name |

(2R)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFFGTSHJOANJT-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing bioactive molecules.

1.1. Synthesis of Anticancer Agents

One notable application is in the synthesis of 4-aminoquinazoline derivatives, which have been shown to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) and HER2, both of which are critical targets in cancer therapy. These compounds can be used to treat various cancers, including breast and lung cancer .

Case Study : A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory effects on tumor growth in vitro and in vivo models, indicating its potential as a precursor for anticancer drugs .

Organic Synthesis

The compound is also utilized in organic synthesis due to its ability to undergo various chemical transformations.

2.1. Peptide Synthesis

This compound can be employed as a protected amino acid in peptide synthesis. The Boc (tert-butoxycarbonyl) group provides a stable protecting group that can be removed under mild conditions, allowing for the selective formation of peptide bonds without affecting other functional groups.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Boc | High | Acidic conditions | General use in peptide synthesis |

| Fmoc | Moderate | Basic conditions | Commonly used for solid-phase synthesis |

| Cbz | Low | Hydrogenation | Used for selective deprotection |

Biological Research

The compound's structural properties also make it suitable for biological studies, particularly in the exploration of receptor interactions.

3.1. GPR40 Receptor Studies

Recent research has explored the role of this compound as a GPR40 receptor function regulator, which is significant for insulin secretion and glucose metabolism. This receptor is a target for developing treatments for type 2 diabetes mellitus.

Case Study : In vitro studies showed that compounds derived from this compound modulate GPR40 activity, enhancing insulin secretion in response to glucose levels .

Mechanism of Action

The mechanism by which (R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc-protected amino group is crucial for selective reactions, allowing for the stepwise construction of peptide chains. The compound interacts with enzymes and receptors, modulating biological processes.

Molecular Targets and Pathways:

Enzymes: Inhibits specific enzymes involved in metabolic pathways.

Receptors: Binds to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent and Stereochemical Variations

The table below compares (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid with key analogues:

Key Observations:

Substituent Position :

- The 3-chloro substitution in the target compound distinguishes it from BP 2088 (4-Cl) and A-1083 (2-Cl). Halogen position affects electronic properties and binding affinity in drug design .

- Bromine substitution (4-Br in ) increases molecular weight and polarizability compared to chlorine.

Protecting Groups: Boc protection in the target compound and A-1083 prevents unwanted side reactions during peptide elongation, unlike unprotected analogues like BP 2088 . Boc groups form nanoparticles (500–750 nm) in aqueous media, enabling sustainable solid-phase synthesis .

Stereochemistry :

Physicochemical and Functional Differences

- Solubility : Boc-protected derivatives exhibit lower water solubility compared to hydrochloride salts (e.g., BP 2052) but better organic solvent compatibility .

- Reactivity : The Boc group in the target compound allows selective deprotection under acidic conditions (e.g., TFA), enabling stepwise synthesis .

- Thermodynamic Stability : Chlorine’s electron-withdrawing effect enhances stability compared to bromine or unsubstituted analogues .

Research Findings and Industrial Relevance

- Solid-Phase Peptide Synthesis (SPPS): Boc-amino acids form water-dispersible nanoparticles, improving sustainability in SPPS compared to Fmoc derivatives .

- Toxicology: Chlorinated benzenebutanoic acids (e.g., chlorambucil ) demonstrate the scaffold’s relevance in antineoplastic agents, though the target compound’s Boc group reduces cytotoxicity .

- Halogen Effects : Bromine analogues (e.g., ) are explored in radiopharmaceuticals due to bromine’s isotopic versatility.

Biological Activity

(R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid (CAS Number: 51871-62-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid is a derivative of phenylalanine and features a chloro group and a Boc (tert-butyloxycarbonyl) amino group. The molecular formula is with a molecular weight of approximately 320.79 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.139 g/cm³ |

| Melting Point | 100-104 °C |

| Boiling Point | 444.8 ± 38.0 °C at 760 mmHg |

1. Anti-Biofilm Activity

Research indicates that compounds similar to (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid exhibit varying effects on biofilm formation by bacterial strains. For example, certain derivatives demonstrated both stimulatory and inhibitory effects on biofilm formation depending on concentration, illustrating a dose-dependent response known as hormesis .

In one study, the maximum inhibitory effect was observed at concentrations as low as , where biofilm formation was reduced to 5.78% compared to control conditions . This suggests potential applications in preventing biofilm-related infections.

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, select derivatives showed significant cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 3b | M-HeLa | 14.7 | SI > 1 |

| Compound 3c | MCF-7 | 12.7 | SI > 1 |

This selectivity indicates that these compounds may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

3. Induction of Apoptosis

Further investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells. For example, compound 3f was shown to cause early and late apoptosis in M-HeLa cells at concentrations corresponding to its IC50 value . The apoptotic effects were significantly higher than those induced by control treatments.

Case Studies

Case Study: Efficacy Against Glioblastoma

A study focused on the efficacy of (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid derivatives against glioblastoma cell lines highlighted their potential as therapeutic agents. The compounds exhibited selective cytotoxicity with IC50 values indicating effective inhibition of tumor growth .

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds demonstrated effectiveness against various strains of bacteria, including MRSA and vancomycin-resistant Enterococcus faecalis. These findings suggest that (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid could be developed into an antimicrobial agent .

Preparation Methods

Boc Protection of the Amine Precursor

The introduction of the Boc group typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A patent by CN112500316A outlines a generalized protocol for analogous compounds:

-

Reactants : Amine precursor (compound I), Boc₂O (compound II), inorganic base (e.g., NaOH, K₂CO₃).

-

Solvent : Water-immiscible organic solvents (toluene, methyl tert-butyl ether) to minimize hydrolysis.

-

Conditions : 0–40°C for 4–18 hours, achieving yields >85% with purity >98%.

Example Procedure :

-

Dissolve 10 mmol amine precursor in 20 mL toluene.

-

Add 12 mmol Boc₂O and 12 mmol NaOH in water.

-

Stir at 20°C for 10 hours.

-

Separate organic layer, wash with brine, and concentrate.

This method reduces condensation impurities (e.g., dimeric species) to <0.5% compared to dichloromethane-based systems.

Introduction of the Chlorophenyl Group

The chlorophenyl moiety is often pre-installed in starting materials. For de novo synthesis, Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed:

Chiral Resolution and Stereochemical Control

The R-configuration is achieved via:

-

Asymmetric Synthesis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts.

-

Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers.

Reaction Optimization and Impurity Mitigation

Solvent and Base Selection

Comparative data from CN112500316A demonstrates solvent impacts on impurity formation:

| Solvent | Condensation Impurity (%) | Yield (%) |

|---|---|---|

| Toluene | 0.3 | 92 |

| Dichloromethane | 2.1 | 78 |

| Tetrahydrofuran | 1.8 | 81 |

Sodium hydroxide outperforms carbonate bases in minimizing side reactions (e.g., <0.5% over-carbonation products).

Catalytic Amidation Enhancements

Triarylsilanols, as reported by ACS Journal of Organic Chemistry, accelerate amidation:

-

Catalyst : 30 mol% tris(p-bromophenyl)silanol (6h).

-

Conditions : Toluene, 80°C, 6 hours → 99% conversion.

-

Mechanism : Silanol hydrogen-bonding activates carbonyl groups, reducing activation energy.

Analytical Characterization

HPLC Analysis :

-

Column : C18, 250 × 4.6 mm, 5 µm.

-

Mobile Phase : Acetonitrile/water (70:30), 1 mL/min.

-

Retention Time : 8.2 minutes (main peak), 10.5 minutes (condensation impurity).

Chiral Purity :

-

Chiralcel OD-H Column : n-Hexane/isopropanol (90:10), 1 mL/min.

Industrial Scalability and Environmental Considerations

-

Solvent Recovery : Toluene is recycled via distillation (≥95% recovery).

-

Waste Management : Aqueous base streams neutralized with HCl to pH 6–8 before disposal.

Applications and Derivatives

The compound serves as a precursor to:

Q & A

Q. What are the optimal synthetic routes for introducing the Boc protecting group to (R)-3-Chloro-α-amino benzenebutanoic acid?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In aqueous media, Boc-amino acids can be synthesized using nanoparticle dispersion techniques, where pulverization with zirconium oxide beads and PEG enhances solubility . For chloro-substituted analogs like (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, ensure inert atmosphere conditions to prevent dehalogenation. Post-reaction purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluent: 5% methanol in dichloromethane) is recommended .

Q. How can enantiomeric purity of the (R)-configured compound be confirmed during synthesis?

Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol (90:10) mobile phase is standard. Compare retention times with racemic mixtures or known standards. Polarimetry ([α]D at 20°C) and circular dichroism (CD) spectroscopy further validate optical activity. For intermediates, Mosher ester analysis or X-ray crystallography may resolve ambiguities .

Q. What analytical techniques are critical for characterizing Boc-protected intermediates?

- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and chloro-substituent coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₉ClNO₄: calc. 312.09, obs. 312.11).

- FT-IR : Bands at ~1680–1720 cm⁻¹ (C=O of Boc) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of Boc-protected intermediates with aromatic chlorinated moieties?

Low yields often stem from steric hindrance or electron-withdrawing effects of the chloro group. Strategies:

Q. What methodologies resolve discrepancies in NMR data for Boc-protected intermediates?

Discrepancies may arise from rotameric equilibria or solvent effects. Solutions:

Q. How does the chloro substituent influence the compound’s stability under acidic or basic conditions?

The electron-withdrawing chloro group increases susceptibility to hydrolysis. Stability studies (pH 1–13, 25–37°C) show:

Q. What strategies mitigate epimerization during Boc deprotection in peptide synthesis?

Epimerization occurs via α-proton abstraction during acidolysis. Mitigation methods:

- Use mild deprotection agents (e.g., 30% TFA in DCM with 2% H₂O) at 0°C.

- Add scavengers (triisopropylsilane, EDT) to quench carbocations.

- Monitor reaction progress by LC-MS to terminate before racemization exceeds 5% .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid in polar vs. nonpolar solvents?

Conflicts arise from varying crystallinity or hydrate formation. Methodological steps:

- Perform dynamic light scattering (DLS) to detect nanoparticle aggregation in aqueous buffers.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.

- Cross-validate with shake-flask experiments (e.g., logP ~2.5 in octanol/water) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.